molecular formula C20H20BrN3O2 B11615387 Ethyl 6-bromo-4-{[4-(dimethylamino)phenyl]amino}quinoline-3-carboxylate

Ethyl 6-bromo-4-{[4-(dimethylamino)phenyl]amino}quinoline-3-carboxylate

Cat. No.: B11615387
M. Wt: 414.3 g/mol
InChI Key: WKIPZLYDHNZUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-4-{[4-(dimethylamino)phenyl]amino}quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a bromo group, a dimethylamino phenyl group, and an ethyl ester group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-4-{[4-(dimethylamino)phenyl]amino}quinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core, followed by the introduction of the bromo and dimethylamino phenyl groups through electrophilic aromatic substitution reactions. The final step involves esterification to introduce the ethyl ester group. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-{[4-(dimethylamino)phenyl]amino}quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds .

Scientific Research Applications

Ethyl 6-bromo-4-{[4-(dimethylamino)phenyl]amino}quinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-4-{[4-(dimethylamino)phenyl]amino}quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-4-{[4-(dimethylamino)phenyl]amino}quinoline-3-carboxylate is unique due to the combination of its bromo, dimethylamino phenyl, and ethyl ester groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C20H20BrN3O2

Molecular Weight

414.3 g/mol

IUPAC Name

ethyl 6-bromo-4-[4-(dimethylamino)anilino]quinoline-3-carboxylate

InChI

InChI=1S/C20H20BrN3O2/c1-4-26-20(25)17-12-22-18-10-5-13(21)11-16(18)19(17)23-14-6-8-15(9-7-14)24(2)3/h5-12H,4H2,1-3H3,(H,22,23)

InChI Key

WKIPZLYDHNZUKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)N(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.